Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

CAS No.: 89937-77-9

Cat. No.: VC1969081

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89937-77-9 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | methyl 2-oxo-1H-pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) |

| Standard InChI Key | DATHOCDTDDUESC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=O)NC=C1 |

| Canonical SMILES | COC(=O)C1=CC(=O)NC=C1 |

Introduction

Chemical Structure and Properties

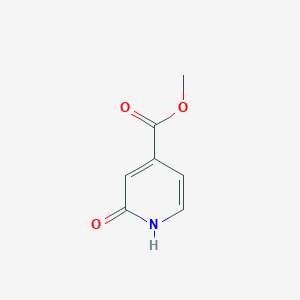

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (CAS No. 89937-77-9) is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It belongs to the pyridine family of heterocyclic aromatic compounds, featuring a six-membered ring containing one nitrogen atom . The structure contains a methyl ester group attached to a dihydropyridine ring with a ketone functional group.

Structural Characteristics

The compound's structure includes:

-

A pyridine ring with a nitrogen atom

-

A methyl ester group (methoxycarbonyl) at the 4-position

-

A ketone (oxo) group at the 2-position

Physical and Chemical Properties

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the ester carbonyl (approximately 165-170 ppm in 13C NMR) and pyridone ring protons (approximately 6.5-8.5 ppm in 1H NMR) . These spectroscopic features play a crucial role in the structural confirmation and purity assessment of the compound.

Synthesis Methods

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be synthesized through several established routes, with condensation reactions and esterification processes being the most common approaches .

Standard Synthetic Route

One well-documented synthesis method involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid . The detailed procedure is as follows:

-

Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene

-

Add 1 ml of piperidine and 1 ml of glacial acetic acid

-

Heat in a water bath, continuously removing water generated in the reaction using a Dean-Start water separator

-

Reflux for 3 hours

-

Evaporate the benzene, add 20 ml of ether to the residue

-

Allow crystallization, filter under suction, and dry

-

The yield is approximately 16.2 g of methyl 2-hydroxypyridine-4-carboxylate (82%), with a melting point of 92-96°C

Alternative Synthesis Approaches

Additional synthetic routes may involve cyclocondensation reactions using substituted pyridine precursors. These reactions typically employ catalysts like ammonium acetate and involve refluxing in suitable solvents such as ethanol . Purification usually requires column chromatography using silica gel with ethyl acetate/hexane eluent or recrystallization from methanol .

Industrial Production

Industrial production methods follow similar principles as laboratory synthesis but are scaled up for larger quantities. Process optimizations typically include:

-

Use of continuous flow reactors

-

Automated systems for enhanced efficiency and safety

-

Optimized reaction conditions to ensure high yield and purity

-

Improved purification protocols for commercial-grade material

Applications and Uses

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate has numerous applications, particularly in pharmaceutical and chemical industries.

Pharmaceutical Intermediates

The compound serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive molecules . Its versatile reactivity makes it valuable in constructing complex molecular frameworks found in medicinal compounds.

Synthesis of Fine Chemicals

The compound functions as an important building block in the synthesis of various fine chemicals. Its reactive functional groups (ester and ketone) provide sites for further transformations, allowing for the creation of more complex structures with potential applications in diverse fields .

Research Applications

In research settings, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate serves as a model compound for studying:

-

Heterocyclic chemistry

-

Esterification reactions

-

Structure-activity relationships in drug development

Biological Activity and Pharmacological Properties

Research indicates that Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate and its derivatives exhibit various biological activities that make them interesting for medicinal chemistry.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The table below summarizes some reported neuroprotective activities:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 12.5 | Inhibition of FAAH |

| 4-Methyl derivative | 8.3 | Modulation of endocannabinoid system |

Endocannabinoid System Modulation

The compound's ability to modulate the endocannabinoid system has led to its investigation as a therapeutic agent for pain management and inflammation. By inhibiting FAAH, this compound can increase levels of anandamide, an endocannabinoid that plays a role in pain relief .

In vivo studies have demonstrated that administration of methyl derivatives resulted in significant pain relief in rodent models of neuropathic pain. The modulation of the endocannabinoid system was confirmed through behavioral assays and biochemical analyses .

| Symbol (GHS) | GHS07 |

|---|---|

| Signal word | Warning |

| Hazard statements | H315-H319-H335 |

| Precautionary statements | P261-P305+P351+P338 |

| Hazard Codes | Xi |

| RIDADR | UN2811 |

| Hazard Note | Irritant |

| HS Code | 2933399990 |

Analytical Methods and Characterization

Various analytical techniques are employed to characterize and assess the purity of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate.

Spectroscopic and Crystallographic Techniques

Several complementary techniques provide comprehensive structural information:

-

NMR Spectroscopy: 1H and 13C NMR (typically in DMSO-d₆ or CDCl₃) identify functional groups, with characteristic signals for the ester carbonyl (~165-170 ppm) and pyridone ring protons (~6.5-8.5 ppm) .

-

X-ray Crystallography: Single-crystal X-ray diffraction confirms molecular geometry and packing. Structure refinement software like SHELX-2018 is commonly used, with anisotropic displacement parameters for non-hydrogen atoms .

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns to verify structure.

Research Findings and Future Directions

Current research on Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate focuses on expanding its applications and understanding its mechanisms of action.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have investigated the effects of modifications at specific positions on the pyridine ring. These studies indicate that particular substituents can enhance biological activities, such as anticancer efficacy against glioblastoma cell lines .

Computational Studies

Computational approaches using density functional theory (DFT) have been employed to study the electronic properties and reactivity of this compound. These studies typically utilize software like Gaussian 16 or ORCA at the B3LYP/6-311++G(d,p) level to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) .

Natural Bond Orbital (NBO) analysis has been used to assess hyperconjugation effects, such as the influence of the ester group on pyridone ring stability .

Future Research Directions

Several promising research directions are emerging:

-

Development of novel derivatives with enhanced biological activities

-

Investigation of potential applications in neurodegenerative disease treatment

-

Exploration of catalytic properties in organic transformations

-

Integration into drug delivery systems

-

Studies on polymorphism and crystal engineering applications

| Manufacturer/Supplier | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| SynQuest Laboratories | 4H48-1-92 | 97% | 1g | $32 |

| Matrix Scientific | 073619 | 95+% | 1g | $72 |

| AK Scientific | W9272 | Not specified | 1g | $74 |

| AK Scientific | W9272 | Not specified | 5g | $142 |

| Matrix Scientific | 153237 | 95% | 5g | $213 |

| Aladdin Scientific | M178097 | 97% | 250mg | $13.90 |

| Aladdin Scientific | M178097 | 97% | 1g | $16.90 |

| Aladdin Scientific | M178097 | 97% | 5g | $76.90 |

| Aladdin Scientific | M178097 | 97% | 10g | $136.90 |

| Aladdin Scientific | M178097 | 97% | 25g | $308.90 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume